![molecular formula C28H27N5O B2742211 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide CAS No. 1396812-62-6](/img/structure/B2742211.png)
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
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Description
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide, also known as DPAP, is a compound that has gained attention in recent years due to its potential use in scientific research. DPAP is a derivative of the antipsychotic drug fluphenazine, and it has been shown to have a unique mechanism of action that makes it a promising tool for studying various biological processes.
Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its role as an acetylcholinesterase inhibitor (AChEI) . Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is crucial for learning and memory. In Alzheimer’s disease (AD), the cholinergic system is compromised, leading to cognitive decline. By inhibiting AChE, this compound can potentially increase acetylcholine levels, thereby improving cognitive functions in AD patients .
Selective AChE Inhibition
Among various derivatives, one particular compound, referred to as compound 6g in the research, showed potent inhibitory activity against AChE with an IC50 of 0.90 µM, and poor activity against butyrylcholinesterase (BuChE), making it a selective AChE inhibitor . This selectivity is beneficial as it targets the enzyme most relevant to AD while minimizing potential side effects associated with BuChE inhibition.
Anticonvulsant Activity
Derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity . These studies are crucial as epilepsy is a common neurological disorder, and there is a continuous search for more effective and less toxic anticonvulsant drugs. The derivatives showed promising results in animal models, indicating potential applications in developing new treatments for epilepsy .
Analgesic and Anti-inflammatory Properties
The compound has also been evaluated for its analgesic and anti-inflammatory properties . These properties are significant for the development of new pain relief medications, especially for chronic conditions that require long-term management without the side effects associated with traditional painkillers.
DPPH Scavenging Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity refers to the compound’s ability to act as an antioxidant . This application is important in research focused on combating oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Enzyme Inhibition Kinetics
The compound’s mechanism of inhibition against AChE has been analyzed through kinetic studies, indicating that it acts as a mixed-type inhibitor of competitive and non-competitive inhibition . Understanding the inhibition kinetics is vital for drug design, as it helps in predicting the compound’s behavior in biological systems and optimizing its therapeutic efficacy.
properties
IUPAC Name |
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O/c34-27(26(22-10-4-1-5-11-22)23-12-6-2-7-13-23)31-24-20-29-28(30-21-24)33-18-16-32(17-19-33)25-14-8-3-9-15-25/h1-15,20-21,26H,16-19H2,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHIFMUMWJKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
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